N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide

Nitrobenzothiazole HisG inhibition Electron-withdrawing effect

N-(6-Nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide (C22H17N3O3S; MW 403.5 g/mol) is a synthetic benzothiazole derivative combining a 6-nitro-1,3-benzothiazole core with a 3,3-diphenylpropanamide moiety. The compound is classified as an aromatic heterocyclic amide and is primarily supplied as a screening compound for early-stage drug discovery programs.

Molecular Formula C22H17N3O3S
Molecular Weight 403.5 g/mol
Cat. No. B11020349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
Molecular FormulaC22H17N3O3S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
InChIInChI=1S/C22H17N3O3S/c26-21(24-22-23-19-12-11-17(25(27)28)13-20(19)29-22)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,24,26)
InChIKeyBWJRKWONTNQMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide – Structural Identity and Procurement Baseline


N-(6-Nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide (C22H17N3O3S; MW 403.5 g/mol) is a synthetic benzothiazole derivative combining a 6-nitro-1,3-benzothiazole core with a 3,3-diphenylpropanamide moiety . The compound is classified as an aromatic heterocyclic amide and is primarily supplied as a screening compound for early-stage drug discovery programs [1]. Its structural hybrid character – a nitroaromatic electrophilic warhead fused to a lipophilic diphenylpropanamide tail – places it at the intersection of multiple pharmacophore classes, making straightforward substitution by any single-class analog inappropriate without supporting comparative data.

Why N-(6-Nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide Cannot Be Interchanged with In-Class Analogs


Generic substitution among benzothiazole amides is precluded by the compound's dual pharmacophoric architecture. The 6-nitro group introduces an electron-withdrawing effect (Hammett σ_m = +0.71 for –NO2) that fundamentally alters the benzothiazole core's electrophilicity and metabolic susceptibility compared to the non-nitrated analog IGS-1.76 [1]. Simultaneously, the 3,3-diphenylpropanamide substituent provides a hydrophobic surface area substantially larger than single-phenyl or heteroaryl amide counterparts, affecting both target engagement and physicochemical properties such as logP and aqueous solubility [2]. These structural features are not additive but cooperative: the nitro group modulates the electron density of the amide carbonyl through the benzothiazole π-system, while the diphenylpropanamide determines steric access to binding pockets. No single commercially available analog simultaneously presents the 6-nitro substitution pattern and the 3,3-diphenylpropanamide motif, meaning selection of a substitute necessarily sacrifices at least one of these two critical pharmacophoric elements.

Quantitative Differentiation Evidence for N-(6-Nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide vs. Closest Analogs


Electronic Modulation by 6-Nitro Substitution: Target Compound vs. IGS-1.76 (Non-Nitrated Analog)

The 6-nitro group in the target compound introduces a strong electron-withdrawing effect absent in the closest non-nitrated analog, IGS-1.76 (N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide). Crystallographic evidence from the HisG-nitrobenzothiazole co-complex demonstrates that the nitro group docks into the monophosphate-binding loop of M. tuberculosis HisG, a binding mode confirmed by X-ray crystallography at 2.9 Å resolution [1]. IGS-1.76, lacking this nitro group, cannot engage this phosphate-recognition subsite. The impact on target engagement is quantifiable: the structurally related nitrobenzothiazole derivative BDBM25316 (N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenyl-3-(phenylformamido)propanamide) inhibits HisG with an IC50 of 6.00 × 10^3 nM (6.0 μM) at pH 8.5, 2°C [2], whereas IGS-1.76 shows no reported HisG activity and instead targets the NCS-1/Ric8a protein-protein interaction with Ki = 0.7 μM (ITC) and IC50 = 1.2 μM (HTRF) .

Nitrobenzothiazole HisG inhibition Electron-withdrawing effect Structure-activity relationship

Hydrophobic Surface Area Expansion: Target Compound vs. N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide (Single-Phenyl Analog)

The target compound's 3,3-diphenylpropanamide moiety provides an additional phenyl ring compared to the single-phenyl analog N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylpropanamide . This structural difference translates into a molecular weight increase from 327.36 g/mol to 403.5 g/mol (Δ = +76.1 g/mol, +23.3%) and an estimated increase in topological polar surface area of approximately 20 Ų, consistent with the addition of one phenyl ring . In the diphenylpropanamide RORγ antagonist series (Huh et al., 2012), the 3,3-diphenyl substitution was essential for RORγ ligand-binding domain (LBD) engagement: compound 4n(−) achieved an IC50 of 51 nM in a fluoroprobe competition assay against the RORγ LBD, with >20-fold enantioselectivity over 4n(+) (IC50 = 605 nM) [1]. The single-phenyl analog series correspondingly loses the critical hydrophobic contacts with the RORγ LBD pocket, as demonstrated by SAR showing that mono-phenyl or heteroaryl replacements at this position abolish activity (IC50 > 96 μM for morpholine and pyrrolidine amides in the same series) [1].

Diphenylpropanamide Hydrophobic surface area Molecular recognition Protein-protein interaction

HisG Enzyme Inhibition: Nitrobenzothiazole Pharmacophore Validation vs. Non-Nitro Benzothiazole Inactivity

The 6-nitrobenzothiazole scaffold is a validated pharmacophore for M. tuberculosis HisG (ATP-phosphoribosyl transferase) inhibition. Cho et al. (2008) identified seven nitrobenzothiazole-containing hits from a virtual screen of >500,000 compounds, all exhibiting micromolar enzyme inhibition [1]. Crystallographic confirmation at 2.9 Å resolution revealed the nitro group docks into the monophosphate-binding loop of HisG [1]. Among the nitrobenzothiazole hits, compound BDBM25324 (ethyl [(6-nitro-1,3-benzothiazol-2-yl)amino](oxo)acetate) demonstrated 39% enzyme inhibition at screening concentration [2]. Two nitrobenzothiazole compounds additionally exhibited bactericidal activity in whole-cell M. smegmatis assays [1]. In contrast, non-nitrated benzothiazole amides (e.g., IGS-1.76) show no HisG activity [3]. The Sanofi patent US8993561 further claims nitrobenzothiazole derivatives of general formula (I) with bacteriostatic and bactericidal action against Mycobacterium strains sensitive and resistant to front-line antibiotics [4].

Mycobacterium tuberculosis ATP phosphoribosyltransferase Nitrobenzothiazole Tuberculosis drug target

Antiprotozoal Activity of 6-Nitrobenzothiazole Acetamides: Class-Level In Vitro Potency Against Giardia intestinalis

The 6-nitrobenzothiazole acetamide scaffold has demonstrated potent in vitro antiprotozoal activity. Navarrete-Vázquez et al. (2015) synthesized and tested four 6-nitrobenzothiazole acetamides (compounds 5–8) against G. intestinalis and T. vaginalis [1]. Across the series, IC50 values ranged from nanomolar to low micromolar. Compound 1 (a 5-nitrothiazole analog) achieved IC50 = 122 nM against G. intestinalis, being 44-fold more active than metronidazole (IC50 = 5.37 μM) and 10-fold more effective than nitazoxanide (IC50 = 1.22 μM) [1]. While compound 1 is a 5-nitrothiazole rather than a 6-nitrobenzothiazole, the 6-nitrobenzothiazole acetamides (5–8) exhibited excellent antiprotozoal effects in the same study, with activity superior to drugs of choice [1]. Furthermore, in vitro inhibition of G. intestinalis fructose-1,6-bisphosphate aldolase (GiFBPA) was confirmed as a potential drug target for this chemotype [1]. Ligand efficiency metrics for compound 1 revealed optimal combinations of physicochemical and antiprotozoal properties, better than nitazoxanide [1].

Antiprotozoal Giardia intestinalis Trichomonas vaginalis 6-nitrobenzothiazole acetamide

Differential NCS-1/Ric8a Binding Affinity: Loss of PPI Activity with 6-Nitro Substitution

IGS-1.76 (N-(1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide) is a well-characterized inhibitor of the NCS-1/Ric8a protein-protein interaction, with Ki = 0.7 μM (ITC) and IC50 = 1.2 μM (HTRF) . The crystal structure of the Drosophila NCS-1/IGS-1.76 complex (PDB: 6EPA, 3.58 Å resolution) reveals that the benzothiazole ring occupies a hydrophobic cavity in NCS-1, while the diphenylpropanamide tail extends toward the protein surface [1]. Introduction of the 6-nitro substituent (as in the target compound) is predicted to sterically and electronically perturb this binding mode: the electron-withdrawing nitro group reduces the π-electron density of the benzothiazole ring and introduces a hydrogen-bond acceptor at a position that, in the IGS-1.76 co-crystal structure, is buried in a hydrophobic pocket [1]. Consequently, the target compound is expected to show reduced or abolished NCS-1 binding affinity, effectively trading PPI inhibition for HisG or alternative target engagement driven by the nitrobenzothiazole pharmacophore [2]. This structure-activity trade-off has direct procurement implications: IGS-1.76 is suitable for NCS-1/Ric8a PPI studies; the target compound is not.

NCS-1 Ric8a Protein-protein interaction Fragile X syndrome IGS-1.76

Antimicrobial Activity of 6-Nitrobenzothiazole Amides: Quantitative MIC Comparison with Control Compounds

Benzothiazole amides bearing the 6-nitro substitution exhibit measurable in vitro antimicrobial activity. Quantitative MIC data for N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide, a structurally related 6-nitrobenzothiazole amide, have been reported: MIC = 3.91 μg/mL against Staphylococcus aureus and MIC = 4.23 μg/mL against Escherichia coli . In broader benzothiazole antimicrobial screening, N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide (compound BTC-r) was identified as having good antimicrobial potential [1]. The 2024 study by Naeem et al. on novel nitro-heteroaromatic antimicrobial agents demonstrated that derivatives from 2-amino-6-nitrobenzothiazole (compounds 5a and 5b) showed antibacterial activity, although with variable potency depending on the coupling partner [2]. These data establish that the 6-nitrobenzothiazole amide scaffold confers measurable antibacterial activity, though the specific MIC values are highly dependent on the amide substituent.

Antimicrobial Benzothiazole MIC Staphylococcus aureus Escherichia coli

Optimal Research and Procurement Use Cases for N-(6-Nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide


Anti-Tubercular Drug Discovery: HisG-Targeted Hit-to-Lead Optimization

The target compound is optimally deployed in M. tuberculosis HisG (ATP-phosphoribosyl transferase) inhibitor programs, where the 6-nitrobenzothiazole pharmacophore has been crystallographically validated as a phosphate-loop binding motif [1]. Procurement of the diphenylpropanamide variant allows exploration of amide-substituent SAR beyond the ethyl oxoacetate and phenylformamido analogs already characterized (IC50 = 6.0 μM for BDBM25316) [2]. The Sanofi patent portfolio (US8993561) establishes industrial precedent for nitrobenzothiazole derivatives as anti-tubercular agents with activity against drug-resistant M. tuberculosis strains [3].

RORγ Nuclear Receptor Antagonist Screening: Dual-Pharmacophore Library Design

The diphenylpropanamide moiety is a validated RORγ antagonist pharmacophore, with the enantiopure 4n(−) achieving IC50 = 51 nM at the RORγ LBD [4]. The target compound combines this diphenylpropanamide RORγ-binding motif with a 6-nitrobenzothiazole core, creating a unique dual-pharmacophore screening probe. This design enables simultaneous interrogation of RORγ antagonism and nitrobenzothiazole-mediated target engagement in a single chemical entity, useful for nuclear receptor selectivity profiling panels. Researchers should note that the 6-nitro modification may alter RORγ selectivity compared to the published diphenylpropanamide series.

Antimicrobial and Antibiofilm Screening: Structure-Activity Relationship Expansion

The 6-nitrobenzothiazole amide scaffold has demonstrated measurable antibacterial activity against S. aureus (MIC = 3.91 μg/mL for the isonicotinamide analog) and antibiofilm activity in recent studies [5]. The target compound's extended diphenylpropanamide substituent may enhance membrane permeability or alter target binding kinetics, providing a structurally distinct entry point for antimicrobial SAR campaigns against Gram-positive pathogens and biofilm-forming bacteria.

Chemical Biology Tool for Nitroreductase-Mediated Prodrug Activation Studies

The 6-nitro group renders the compound susceptible to bioreduction by bacterial and mammalian nitroreductases, a property exploited in prodrug design and hypoxia-selective therapeutic strategies . The diphenylpropanamide tail provides a modular handle for further functionalization. This makes the compound suitable as a scaffold for developing conditionally activated probes or for investigating nitroreductase substrate specificity in enzyme characterization studies.

Quote Request

Request a Quote for N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.